molecular formula C12H21NO4 B15217184 (2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B15217184
M. Wt: 243.30 g/mol
InChI Key: LTNNUMKAWAGPIS-GKAPJAKFSA-N
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Description

(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its utility in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group in 4-methylpiperidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which provides distinct reactivity and selectivity in synthetic transformations. The presence of the Boc protecting group allows for selective protection and deprotection of the amine group, facilitating the synthesis of complex molecules .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m0/s1

InChI Key

LTNNUMKAWAGPIS-GKAPJAKFSA-N

Isomeric SMILES

CC1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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